molecular formula C7H3ClN4S3 B12801898 9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene CAS No. 135518-30-8

9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene

Cat. No.: B12801898
CAS No.: 135518-30-8
M. Wt: 274.8 g/mol
InChI Key: VLBJEKJZDMWFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple heteroatoms, including chlorine, sulfur, and nitrogen, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted derivatives .

Scientific Research Applications

9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene lies in its specific arrangement of heteroatoms and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

135518-30-8

Molecular Formula

C7H3ClN4S3

Molecular Weight

274.8 g/mol

IUPAC Name

9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene

InChI

InChI=1S/C7H3ClN4S3/c1-13-7-2-3-4(5(8)10-12-9-3)14-6(2)11-15-7/h1H3

InChI Key

VLBJEKJZDMWFTA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C3=C(C(=NN=N3)Cl)SC2=NS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.